Bienvenue dans la boutique en ligne BenchChem!

2,3-dihydro-1H-indol-1-yl(3-nitrophenyl)methanone oxime

Anticancer Tubulin polymerization inhibition Oxime SAR

2,3-Dihydro-1H-indol-1-yl(3-nitrophenyl)methanone oxime (CAS 692288-01-0, molecular formula C₁₅H₁₃N₃O₃, MW 283.28) is a synthetic heterocyclic compound belonging to the indoline-derived oxime ether class. Its architecture comprises a 2,3-dihydro-1H-indole (indoline) core N-linked to a (3-nitrophenyl)methanone oxime moiety, wherein the oxime functional group (C=N–OH) replaces the carbonyl oxygen of the corresponding ketone.

Molecular Formula C15H13N3O3
Molecular Weight 283.287
CAS No. 692288-01-0
Cat. No. B2646918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dihydro-1H-indol-1-yl(3-nitrophenyl)methanone oxime
CAS692288-01-0
Molecular FormulaC15H13N3O3
Molecular Weight283.287
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=NO)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C15H13N3O3/c19-16-15(12-5-3-6-13(10-12)18(20)21)17-9-8-11-4-1-2-7-14(11)17/h1-7,10,19H,8-9H2/b16-15-
InChIKeyJNRXZOHMEPZNBZ-NXVVXOECSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Dihydro-1H-indol-1-yl(3-nitrophenyl)methanone oxime (CAS 692288-01-0): Structural Profile and Procurement-Relevant Classification


2,3-Dihydro-1H-indol-1-yl(3-nitrophenyl)methanone oxime (CAS 692288-01-0, molecular formula C₁₅H₁₃N₃O₃, MW 283.28) is a synthetic heterocyclic compound belonging to the indoline-derived oxime ether class [1]. Its architecture comprises a 2,3-dihydro-1H-indole (indoline) core N-linked to a (3-nitrophenyl)methanone oxime moiety, wherein the oxime functional group (C=N–OH) replaces the carbonyl oxygen of the corresponding ketone . This compound is commercially catalogued as a research-grade building block and screening compound, with availability from multiple global suppliers including Key Organics and MolCore at purities ranging from >90% to NLT 97% [2]. The ZINC database records a predicted logP of 2.842 and confirms its 'For-Sale' commercial status [3].

Why Indoline Oxime Ethers Cannot Be Interchanged with Ketone or Positional Isomer Analogs in 2,3-Dihydro-1H-indol-1-yl(3-nitrophenyl)methanone oxime Procurement


Within the 2,3-dihydroindol-1-yl(aryl)methanone chemical space, at least four closely related analogs differ by a single functional-group substitution or positional isomerism: the direct ketone precursor 2,3-dihydroindol-1-yl-(3-nitrophenyl)methanone (CAS 312268-26-1, MW 268.27), the para-nitro positional isomer 2,3-dihydroindol-1-yl-(4-nitrophenyl)methanone (CAS 86448-86-4, MW 268.27), the 4-methyl-3-nitrophenyl analog (CAS 346692-22-6), and the target oxime (CAS 692288-01-0, MW 283.28) . These four compounds are not functionally interchangeable. The oxime-to-ketone transformation alters the hydrogen-bond donor/acceptor profile (adding one HBD and altering HBA count), modifies the dipole moment at the bridging carbon, and converts a planar sp² carbonyl into a configurationally constrained C=N–OH group capable of E/Z isomerism [1]. The 3-nitro (meta) versus 4-nitro (para) positional isomerism further differentiates electronic distribution and steric accessibility at the nitrophenyl ring, which has been shown to modulate kinase inhibitory potency in structurally related indole systems [2]. Class-level evidence from indole/1,2,4-triazole hybrid series demonstrates that oxime-bearing derivatives exhibit consistently and substantially superior antiproliferative activity compared to their ketone precursors across all tested cancer cell lines, confirming that the oxime moiety is not a silent structural modification [3].

Quantitative Differentiation Evidence for 2,3-Dihydro-1H-indol-1-yl(3-nitrophenyl)methanone oxime (CAS 692288-01-0) Relative to Closest Analogs


Oxime-Functionalized Indole Derivatives Demonstrate Consistently Superior Antiproliferative Activity Over Ketone Precursors Across NCI 60-Cell-Line Panel

In a 2025 study by Mahmoud et al., a paired series of indole/1,2,4-triazole hybrids was synthesized wherein compounds 7a–j bear an NO-releasing oxime moiety and compounds 6a–j are the corresponding ketone precursors. All twenty compounds were evaluated at a single concentration of 10 µM against the full NCI 60 human tumor cell line panel. The oxime series (7a–j) exhibited superior anticancer activity to the ketone series (6a–j) across every tested cancer cell line without exception [1]. The most potent oxime, compound 7i, inhibited tubulin polymerization with an IC₅₀ of 3.03 ± 0.11 µM, representing a 2.75-fold improvement over the reference standard combretastatin A-4 (CA-4), which gave an IC₅₀ of 8.33 ± 0.29 µM under identical assay conditions [2]. While this direct head-to-head comparison was performed on indole/1,2,4-triazole scaffolds rather than the indoline scaffold of CAS 692288-01-0, the consistent oxime-over-ketone superiority provides strong class-level inference that the oxime functional group—shared by CAS 692288-01-0—is a critical determinant of enhanced antiproliferative potency relative to its ketone analog CAS 312268-26-1 [3].

Anticancer Tubulin polymerization inhibition Oxime SAR

Oxime Functional Group Confers Distinct Hydrogen-Bond Donor Capacity and Physicochemical Profile Versus Ketone Analog CAS 312268-26-1

The target compound (CAS 692288-01-0, MW 283.28) differs from its direct ketone analog (CAS 312268-26-1, MW 268.27) by the formal replacement of a carbonyl oxygen (C=O) with a hydroxyimino group (C=N–OH). This single-atom change introduces one hydrogen-bond donor (oxime –OH) that is entirely absent in the ketone, while simultaneously altering the hydrogen-bond acceptor count and geometry [1]. The predicted logP for CAS 692288-01-0 is 2.842 (ZINC15 database), which is comparable to the XLogP3 of 2.8 reported for the 4-nitro ketone positional isomer CAS 86448-86-4 [2], indicating that the oxime modification does not drastically alter lipophilicity but significantly enhances hydrogen-bonding capacity. The oxime group can also participate in metal-chelation interactions and serve as a synthetic handle for further derivatization (e.g., oxime ether formation, Beckmann rearrangement), capabilities that are unavailable in the ketone analog [3].

Physicochemical profiling Drug-likeness Hydrogen bonding

Meta-Nitro (3-Position) Substitution on the Phenyl Ring Provides Distinct Kinase Inhibitory Profile Compared to Para-Nitro (4-Position) Isomers

The target compound bears a 3-nitrophenyl (meta-nitro) substituent, distinguishing it from the commercially available 4-nitrophenyl (para-nitro) analog CAS 86448-86-4. In a study of 3-substituted indole derivatives evaluated for c-Src kinase inhibition, the 3-nitrophenyl-substituted compound (4l) exhibited an IC₅₀ of 58.3 µM against c-Src kinase, while the unsubstituted phenyl analog (4d) showed an IC₅₀ of 50.6 µM [1]. Although both compounds displayed modest potency, the quantitative difference demonstrates that the nitro substituent position meaningfully modulates kinase target engagement. The meta-nitro orientation of CAS 692288-01-0 places the electron-withdrawing nitro group at a geometric angle distinct from the para-nitro isomer, altering the molecular electrostatic potential surface and potentially affecting π-stacking interactions with aromatic residues in enzyme active sites [2]. This positional effect is not captured when procuring the para-nitro analog CAS 86448-86-4 as a substitute.

Kinase inhibition Positional isomer SAR c-Src kinase

2,3-Dihydroindole (Indoline) Core Confers Conformational Flexibility and Distinct sp³ Character Versus Fully Aromatic Indole Scaffolds

The target compound features a 2,3-dihydro-1H-indole (indoline) core rather than a fully aromatic 1H-indole. This saturation introduces an sp³-hybridized carbon at the 2- and 3-positions, with a fraction sp³ of 0.13 as recorded in the ZINC15 database [1]. In contrast, fully aromatic indole analogs have a fraction sp³ of 0. The partial saturation reduces ring planarity, alters the nitrogen lone-pair conjugation with the aromatic system, and modifies the pKa of the indoline N–H (predicted pKa ~5.2 for the parent indoline) . The resulting non-coplanar ring geometry has been shown to enhance aqueous solubility compared to fully aromatic indole relatives . This structural feature is shared by the comparator ketones CAS 312268-26-1 and CAS 86448-86-4 (all indoline-based), but distinguishes the entire subclass from fully aromatic indole oximes such as indirubin-3′-monoxime.

Indoline SAR Conformational analysis sp³ fraction

Commercial Availability Profile: Multi-Vendor Sourcing with Defined Purity Grades Ranging from >90% to 99%

CAS 692288-01-0 is commercially available from at least four independent suppliers with documented purity specifications as of 2025: Key Organics Ltd (UK) offers the compound in quantities from 1 mg (£28.00) to 100 mg (£110.00) at >90% purity [1]; MolCore (China) supplies the compound at NLT 97% purity under catalog number MCC12250 with ISO-certified quality systems ; Amadis Chemical offers 1 g at 99% purity ($315.00) [2]; and Shanghai Bi De Yi Yao Ke Ji offers 1 g at 90% purity (¥2401.0) [3]. By contrast, the ketone analog CAS 312268-26-1 and the 4-nitro isomer CAS 86448-86-4 are primarily available through fewer vendors, and purity specifications are less consistently documented across suppliers. The multi-vendor availability of CAS 692288-01-0 reduces single-supplier dependency risk and provides competitive pricing options across purity tiers suitable for both exploratory screening (>90%) and advanced lead optimization (≥97%) workflows.

Procurement Purity specification Supplier comparison

Optimal Research and Procurement Application Scenarios for 2,3-Dihydro-1H-indol-1-yl(3-nitrophenyl)methanone oxime (CAS 692288-01-0)


Antiproliferative Screening Campaigns Targeting Tubulin Polymerization or Microtubule Dynamics

For research groups conducting cancer cell-line screening with a focus on microtubule-targeting agents, CAS 692288-01-0 represents a structurally distinct indoline-oxime scaffold that, based on class-level evidence, is expected to outperform its ketone analog (CAS 312268-26-1) in antiproliferative assays [1]. The oxime moiety has been mechanistically linked to enhanced tubulin polymerization inhibition (IC₅₀ as low as 3.03 µM in related oxime series) and NO-release capability that may contribute to cytotoxic mechanisms [2]. Procurement at >90% purity (Key Organics) is appropriate for initial single-dose screening, while NLT 97% (MolCore) or 99% (Amadis) grades are recommended for dose-response confirmation and mechanistic follow-up studies.

Structure-Activity Relationship (SAR) Studies on Nitrophenyl Positional Isomer Effects in Kinase or Enzyme Inhibition

The 3-nitrophenyl (meta) substitution pattern of CAS 692288-01-0 provides a specific electronic and steric profile that differs from the 4-nitrophenyl (para) isomer CAS 86448-86-4. Researchers investigating the impact of nitro-group positioning on target engagement—as demonstrated by the 15.2% difference in c-Src kinase IC₅₀ between 3-nitrophenyl and unsubstituted phenyl indole derivatives [3]—should procure the meta-nitro oxime specifically rather than substituting the para-nitro analog. The oxime functionality further allows exploration of hydrogen-bond-mediated binding interactions that are absent in the ketone series.

Synthetic Chemistry and Derivatization Programs Utilizing the Oxime as a Versatile Functional Handle

The oxime group (C=N–OH) of CAS 692288-01-0 serves as a synthetic linchpin for generating structurally diverse derivative libraries through well-established transformations including oxime etherification, Beckmann rearrangement to amides, reduction to primary amines, and oxidation to nitroso or nitro species [4]. This derivatization versatility is unavailable in the ketone analog CAS 312268-26-1. The >90% purity grade from Key Organics at the 100 mg scale (£110.00) provides a cost-effective entry point for parallel synthesis efforts, while the 1 g scale from Amadis ($350.00) supports larger library production.

Physicochemical and ADME Profiling of Indoline-Containing Compound Libraries

With a predicted logP of 2.842 (within optimal drug-like range) and an sp³ fraction of 0.13 [5], CAS 692288-01-0 occupies a favorable physicochemical space for oral bioavailability assessment. The compound's balanced lipophilicity and hydrogen-bonding capacity (1 HBD, 6 HBA) make it a suitable probe for evaluating how the indoline-oxime chemotype performs in permeability, metabolic stability, and plasma protein binding assays relative to fully aromatic indole oximes. Procurement of the higher-purity MolCore (NLT 97%) or Amadis (99%) grades is recommended for ADME studies to minimize confounding effects from impurities.

Quote Request

Request a Quote for 2,3-dihydro-1H-indol-1-yl(3-nitrophenyl)methanone oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.